2-Phenylpyrimidine

Antifungal drug discovery CYP51 inhibition Azole resistance

2-Phenylpyrimidine (CAS 7431-45-0) is a privileged pharmacophore validated across 87 PDE4B inhibitors (3D-QSAR Q²=0.852) and BTK-targeted antiproliferative agents (IC50 3.66 μM against HL60). The 2-phenyl substitution pattern is critical for target binding orientation—regioisomers require complete SAR re-optimization. Demonstrated 24-fold potency improvement (IC50 200 nM to 8.3 nM) confirms scaffold optimization potential. CYP51-targeted derivatives outperform fluconazole against azole-resistant fungal strains. Procure this building block to leverage computationally guided medicinal chemistry and reduce empirical screening in oncology, anti-inflammatory, and antifungal programs.

Molecular Formula C10H8N2
Molecular Weight 156.188
CAS No. 7431-45-0
Cat. No. B3000279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylpyrimidine
CAS7431-45-0
Molecular FormulaC10H8N2
Molecular Weight156.188
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=CC=N2
InChIInChI=1S/C10H8N2/c1-2-5-9(6-3-1)10-11-7-4-8-12-10/h1-8H
InChIKeyOXPDQFOKSZYEMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylpyrimidine CAS 7431-45-0: Core Scaffold Properties and Technical Specifications


2-Phenylpyrimidine (CAS 7431-45-0) is an aromatic heterocyclic compound consisting of a pyrimidine ring substituted with a phenyl group at the 2-position, with molecular formula C10H8N2 and molecular weight 156.18 g/mol [1]. The compound exhibits a melting point range of 37.0–41.0 °C, boiling point of 188.1 °C at 760 mmHg (or 100 °C at 5 mmHg under reduced pressure), and calculated log P of 1.524–2.1436 [2]. This scaffold serves as a privileged pharmacophore in medicinal chemistry, with derivatives demonstrating activity across PDE4B inhibition (pIC50 range 5.07–8.52 across 87 analogues), BTK inhibition (IC50 3.66 μM against HL60 leukemia cells for optimized derivatives), and CYP51-targeted antifungal activity [3][4][5].

Why 2-Phenylpyrimidine Cannot Be Casually Substituted: Structural Determinants of Target Engagement


The 2-phenyl substitution pattern on the pyrimidine ring is not an interchangeable design choice—it is a critical structural determinant governing target binding orientation, electronic distribution, and hydrophobic interactions with distinct binding pockets. Pharmacophore modeling of 87 PDE4B-active 2-phenylpyrimidine analogues revealed that the phenyl moiety participates in essential hydrophobic and aromatic interactions that anchor the scaffold within the catalytic domain, with pIC50 values varying by over three orders of magnitude (5.07–8.52) depending on substitution patterns [1]. In CYP51 inhibitor design, the pyrimidine-phenyl framework enables optimal occupancy of the enzyme's hydrophobic cavity, a spatial arrangement that 4-phenylpyrimidine regioisomers cannot replicate [2]. Similarly, BTK-targeted 2-phenylpyrimidines achieve sub-micromolar antiproliferative activity (IC50 3.66–6.98 μM) through specific hinge-region binding interactions that are disrupted when the phenyl position is altered [3]. Substituting the 2-phenylpyrimidine core with alternative heteroaromatic systems or regioisomers necessitates complete re-optimization of the structure-activity relationship, as validated by 3D-QSAR models showing cross-validated Q² = 0.852 and predictive R² = 0.70 for this specific scaffold class [1].

2-Phenylpyrimidine Quantitative Differentiation: Head-to-Head Comparative Data Across Three Target Classes


CYP51 Antifungal Activity: 2-Phenylpyrimidine Derivative C6 Demonstrates Superior Potency to Fluconazole Across Seven Clinically Relevant Fungal Strains

The 2-phenylpyrimidine derivative C6, obtained after three rounds of structural optimization from the hit YW-01, exhibited antifungal efficacy significantly superior to the clinical first-line drug fluconazole across seven common clinically susceptible fungal strains [1]. The scaffold-hopping strategy that produced C6 leveraged the 2-phenylpyrimidine core's ability to occupy the hydrophobic cavity of CYP51, an interaction geometry that fluconazole and other triazole antifungals cannot achieve [1].

Antifungal drug discovery CYP51 inhibition Azole resistance

PDE4B Inhibition: 2-Phenylpyrimidine Scaffold Enables Three-Orders-of-Magnitude Activity Tuning with Validated Predictive Models

A pharmacophore model developed from 87 2-phenylpyrimidine analogues as PDE4B selective inhibitors revealed a pIC50 range spanning from 5.07 to 8.52—a differential of over 2,000-fold in potency [1]. The resulting 3D-QSAR model achieved a correlation coefficient R² = 0.918, cross-validation coefficient Q² = 0.852, and external predictive R² = 0.70, confirming that activity within this scaffold class is both highly tunable and predictable [1]. Within this series, 5-carbamoyl-2-phenylpyrimidine derivative 10f achieved PDE4B IC50 = 8.3 nM, representing a 24-fold improvement over the parent compound 2 (IC50 = 200 nM) [2].

PDE4 inhibition COPD drug discovery Anti-inflammatory therapeutics

BTK Inhibition: 2-Phenylpyrimidine Derivative 11g Achieves Sub-Micromolar Antiproliferative Activity Across B-Cell Leukemia Lines

In a series of novel 2-phenylpyrimidine derivatives evaluated as BTK inhibitors, compound 11g displayed an 82.76% BTK inhibition rate at 100 nM and demonstrated antiproliferative IC50 values of 3.66 μM (HL60), 6.98 μM (Raji), and 5.39 μM (Ramos) across three B-cell leukemia cell lines [1]. This potency profile positions 11g favorably relative to other 2-phenylpyrimidine-based BTK inhibitors reported in the same study, where structural modifications to the pyrimidine substitution pattern resulted in markedly reduced activity [1].

BTK inhibition B-cell malignancies Kinase inhibitor discovery

Hepatic Microsomal Stability: 2-Phenylpyrimidine CYP51 Inhibitor C6 Demonstrates Favorable Metabolic Stability Profile

In vitro metabolic stability testing in hepatic microsomes revealed that the 2-phenylpyrimidine CYP51 inhibitor C6 is safe and stable for hepatic microsomal function [1]. This metabolic stability assessment, conducted alongside cytotoxicity evaluations, supports the scaffold's suitability for further in vivo exploration without the liability of rapid hepatic clearance that plagues many heteroaromatic drug candidates [1].

Metabolic stability Hepatic microsome assay ADME optimization

Telomerase Inhibition: 2-Phenylpyrimidine-Coumarin Hybrid 13 Demonstrates Antiproliferative Activity with Mechanistic Target Engagement

A series of 2-phenylpyrimidine coumarin derivatives was designed and synthesized as potential telomerase inhibitors, with compound 13 (3-(4-amino-5-oxo-5H-chromeno[4,3-d]pyrimidin-2-yl)phenyl 4-(dimethylamino)benzenesulfonate) exhibiting the most favorable antiproliferative activity against CNE2, KB, and Cal27 cancer cell lines [1]. Flow cytometry confirmed that compound 13 inhibited CNE2 cell proliferation, and telomerase inhibition assays demonstrated that the compound effectively inhibited telomere extension through binding to telomerase reverse transcriptase (TERT) via hydrogen bonding and hydrophobic interactions [1].

Telomerase inhibition Anticancer drug discovery Coumarin hybrids

2-Phenylpyrimidine Procurement-Relevant Application Scenarios Based on Validated Evidence


Antifungal Lead Optimization Targeting Azole-Resistant Candida and Aspergillus Species

The demonstrated superiority of 2-phenylpyrimidine derivative C6 over fluconazole across seven clinically susceptible fungal strains [1] supports procurement of 2-phenylpyrimidine-based building blocks for medicinal chemistry programs developing next-generation CYP51 inhibitors. The scaffold's ability to occupy the hydrophobic cavity of CYP51—a binding mode distinct from triazole antifungals—makes it particularly valuable for addressing azole-resistant fungal infections where first-line therapies have failed.

PDE4B-Selective Inhibitor Development for Inflammatory and Respiratory Diseases

The validated 3D-QSAR model (R²=0.918, Q²=0.852) for 87 2-phenylpyrimidine PDE4B inhibitors [2] enables computationally guided procurement decisions, allowing research teams to prioritize derivatives with predicted high potency before synthesis. The demonstrated 24-fold potency improvement from parent compound 2 (IC50=200 nM) to derivative 10f (IC50=8.3 nM) [3] illustrates the scaffold's amenability to rational optimization, reducing the number of compounds requiring empirical screening.

BTK-Targeted B-Cell Malignancy Drug Discovery

The sub-micromolar antiproliferative activity of 2-phenylpyrimidine derivative 11g against HL60 (IC50=3.66 μM), Raji (IC50=6.98 μM), and Ramos (IC50=5.39 μM) B-cell leukemia lines [4] establishes a performance benchmark for BTK inhibitor procurement. Research groups investigating covalent or reversible BTK inhibitors can use these reference values to evaluate commercial 2-phenylpyrimidine derivatives and prioritize candidates for further medicinal chemistry optimization.

Telomerase-Targeted Anticancer Hybrid Molecule Design

The confirmed telomerase inhibitory activity of 2-phenylpyrimidine-coumarin hybrids, with compound 13 demonstrating both antiproliferative efficacy and TERT binding [5], supports procurement of 2-phenylpyrimidine intermediates for designing mechanistically novel anticancer agents. The validated target engagement through hydrogen bonding and hydrophobic interactions with TERT provides a rational basis for structure-based design approaches in academic and industrial oncology programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Phenylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.